1-Ethoxy-4-(isocyanomethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-(isocyanomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7H,3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXJORABNEPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297353 | |
| Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-86-9 | |
| Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602261-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Ethoxy 4 Isocyanomethyl Benzene
Established Routes for Isocyanide Formation
The conversion of N-substituted formamides into isocyanides through dehydration is the most widely applied and established synthetic procedure. rsc.org This transformation involves the removal of a water molecule from the formamide (B127407) precursor, N-(4-ethoxybenzyl)formamide, to yield 1-Ethoxy-4-(isocyanomethyl)benzene. The choice of dehydrating agent and reaction conditions is crucial for achieving high yields and purity.
Dehydration of Formamides: Mechanistic Insights and Optimization Strategies
The dehydration of formamides is a cornerstone of isocyanide synthesis. The generally accepted mechanism involves the activation of the formamide's carbonyl oxygen by a dehydrating agent, creating a good leaving group. rsc.orgrsc.org A base then facilitates a two-step elimination process to form the isocyanide. rsc.org Optimization of this process involves the careful selection of dehydrating agents, bases, and solvents to maximize yield and minimize waste.
A classic and widely used method for the dehydration of formamides is the Ugi method, which employs phosphorous oxychloride (POCl₃) in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534). nih.govvedantu.com
Mechanism:
The oxygen atom of the formamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. vedantu.com
This forms a highly reactive intermediate.
A tertiary amine base removes a proton from the nitrogen atom.
A subsequent elimination, also induced by the base, results in the formation of the isocyanide, along with phosphate (B84403) byproducts and the hydrochloride salt of the amine. rsc.orgvedantu.com
This reaction typically requires at least two equivalents of the base to drive the reaction to completion. rsc.orgrsc.org While effective, the use of POCl₃ is associated with several drawbacks, including its high toxicity and the generation of significant amounts of waste. rsc.orgnih.gov
The use of anhydrides as dehydrating agents offers an alternative to phosphorus-based reagents. While early attempts with acetic or trifluoroacetic anhydrides showed some success, other related reagents have proven more effective and versatile. nih.gov A prominent example is p-toluenesulfonyl chloride (p-TsCl), which functions as a powerful dehydrating agent in the presence of a base like pyridine. stackexchange.comresearchgate.net
Mechanism with p-TsCl: The mechanism is analogous to that with POCl₃, where the formamide oxygen attacks the electrophilic sulfur atom of p-TsCl. stackexchange.com This forms a tosylate intermediate, which is an excellent leaving group. A base then facilitates the elimination to yield the isocyanide. stackexchange.comresearchgate.net Studies comparing dehydrating agents have shown that p-TsCl can offer superior yields and significantly improved sustainability profiles compared to POCl₃, particularly for non-sterically hindered formamides. rsc.orgrsc.org
Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis
| Dehydrating Agent | Typical Base | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Phosphorous Oxychloride (POCl₃) | Pyridine, Triethylamine | Widely applicable, well-established (Ugi method) | Toxic, produces significant waste | rsc.orgnih.gov |
| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine, Quinoline | Less toxic, easier to handle, higher yields in some cases, more sustainable | Can be less effective for sterically hindered substrates | rsc.orgstackexchange.comrsc.org |
| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Good yields for aromatic formamides | Generates phosphine (B1218219) oxide waste | rsc.org |
| Acetic Anhydride | Triethylamine, N-methylimidazole | Used in mechanochemical synthesis | May require specific conditions (milling) for good results | nih.gov |
Alternative and Emerging Synthetic Pathways to Aryl Isocyanides
Beyond the classical dehydration of formamides, research has explored alternative routes to aryl isocyanides and related compounds like aryl nitriles. Nickel-catalyzed cyanation of aryl halides (bromides and iodides) has emerged as a powerful method for synthesizing aryl nitriles, which are structurally related to isocyanides. nih.gov These methods utilize various cyanide sources, including less toxic options like zinc cyanide (Zn(CN)₂), and offer mild reaction conditions. organic-chemistry.org
Other novel approaches include:
Radical Transnitrilation : The use of manganese(III) acetate (B1210297) to mediate a reaction between arylboronic acids and trityl isocyanide. organic-chemistry.org
One-Pot Phenol to Benzonitrile Conversion : A palladium-catalyzed method using potassium ferrocyanide as a non-toxic cyanide source allows for the conversion of phenols (via imidazolylsulfonates) directly into the corresponding nitriles. organic-chemistry.org
These emerging strategies showcase the ongoing efforts to develop safer and more versatile methods for accessing the cyano and isocyano functional groups on an aromatic ring. nih.gov
Functional Group Tolerance and Chemoselectivity in Synthesis
A critical aspect of any synthetic methodology is its compatibility with various functional groups. The choice of dehydrating agent can significantly impact the outcome of the reaction when other reactive sites are present in the starting material.
The dehydration using p-TsCl has been shown to be moderately successful with hydroxy-functionalized formamides, demonstrating a degree of functional group tolerance. rsc.org
Steric hindrance around the formamide group can negatively impact yields, suggesting that less sterically demanding bases may be preferable. rsc.org
Modern catalytic systems, such as those used in nickel-catalyzed cyanation of aryl halides, exhibit broad substrate scope and excellent functional group tolerance, accommodating sensitive groups like hydroxyl (–OH), nitro (–NO₂), and aldehyde (–CHO). nih.gov
Chemoselectivity is paramount when synthesizing complex molecules, and the milder conditions associated with newer reagents like p-TsCl or advanced catalytic systems often provide an advantage over harsher, traditional methods.
Development of Novel and Scalable Preparative Methods
Recent advancements in isocyanide synthesis have focused on improving the sustainability, safety, and scalability of established procedures. A key development is the move away from toxic reagents like phosgene (B1210022) derivatives and POCl₃ towards greener alternatives. rsc.orgnih.gov
The use of p-toluenesulfonyl chloride (p-TsCl) is a prime example of this trend. It is less toxic, easier to handle, and can lead to a simplified reaction work-up. rsc.orgrsc.org Research has focused on optimizing reaction conditions by investigating different solvents and bases to maximize yields and minimize the environmental factor (E-factor), which is a measure of waste produced. rsc.orgrsc.org For instance, dimethyl carbonate (DMC) has been explored as a more sustainable solvent alternative to dichloromethane (B109758) (DCM). rsc.org
Furthermore, mechanochemistry, which involves conducting reactions by milling solids together, represents a novel approach. nih.gov A mechanochemical route to isocyanides using p-TsCl and solid sodium carbonate has been developed, which can significantly reduce the need for bulk solvents. nih.gov The ability to scale up production is also a crucial consideration. Protocols for nickel-catalyzed cyanation have been successfully scaled to the gram level, demonstrating their practical utility for larger-scale synthesis. nih.gov These developments are crucial for making the synthesis of compounds like this compound more efficient, safer, and environmentally friendly. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Key green strategies applicable to the synthesis of this compound include the use of safer dehydrating agents, the adoption of benign solvent systems like water, solvent-free methods such as mechanochemistry, and the application of phase-transfer catalysis.
Safer Reagents and Optimized Conditions
A primary focus of green chemistry in isocyanide synthesis is the replacement of hazardous dehydrating agents. researchgate.net p-Toluenesulfonyl chloride (p-TsCl) has emerged as a superior alternative to phosphorus-based reagents for the dehydration of N-formamides. researchgate.netrsc.org This method is advantageous due to the lower toxicity of p-TsCl, its affordability, and a simplified reaction protocol and work-up. researchgate.netrsc.org Studies comparing different dehydration procedures have shown that the p-TsCl method can achieve high yields (up to 98% for some substrates) and results in a significantly lower E-factor, a key green chemistry metric that measures the amount of waste generated per unit of product. researchgate.netrsc.org Other reagents like 1,3,5-trichlorotriazine (TCT) and the Burgess reagent have also been explored as milder and more selective dehydrating compounds. nih.gov
Even when using traditional reagents like POCl₃, greener protocols have been developed. One such method utilizes triethylamine not just as a base but as the solvent itself. This approach allows the reaction to proceed rapidly (less than 5 minutes) at mild conditions (0 °C), yielding products with excellent purity and minimal waste. nih.gov
search| Reagent | Typical Conditions | Green Chemistry Advantages |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Pyridine or Triethylamine in Dichloromethane | Effective and widely used (Baseline for comparison). |
| p-Toluenesulfonyl chloride (p-TsCl) | Base (e.g., NaHCO₃) in Water or solvent-free |
|
| POCl₃ / Triethylamine (as solvent) | 0 °C, solvent-free (reagent as solvent) |
|
Aqueous and Solvent-Free Synthetic Routes
The elimination of volatile organic compounds (VOCs) is a cornerstone of green synthesis. An innovative approach for preparing isocyanides involves conducting the dehydration of N-formamides in water under micellar conditions. rsc.org This method successfully replaces undesirable solvents like dichloromethane with water, using p-toluenesulfonyl chloride as the dehydrating agent and sodium hydrogen carbonate as the base. rsc.org This transformation is not only more sustainable and safer but also highly effective for producing aliphatic isocyanides at room temperature. rsc.org
Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, offers a completely solvent-free alternative. nih.gov A mechanochemical route to isocyanides using a ball mill has been developed, which lowers the toxicity of the required reagents and greatly simplifies the purification process. nih.gov This technique has been successfully applied using p-TsCl for the dehydration of formamides, demonstrating a feasible and eco-friendly procedure that avoids the use of bulk solvents. nih.gov
Phase-Transfer Catalysis
search| Methodology | Core Green Principle | Key Advantages | Typical Reagents/Conditions |
|---|---|---|---|
| Micellar Catalysis | Use of Safer Solvents |
| p-TsCl, NaHCO₃, Water, Surfactant |
| Mechanochemistry | Solvent-Free Conditions |
| Formamide, p-TsCl, Na₂CO₃, Ball Mill |
| Phase-Transfer Catalysis (PTC) | Catalysis / Process Intensification |
| Primary Amine, CHCl₃, aq. NaOH, PTC catalyst |
| Difluorocarbene Method | Use of Safer Reagents |
| Primary Amine, Sodium Chlorodifluoroacetate, K₂CO₃, DMF |
Mechanistic Investigations of Chemical Reactivity and Transformations of 1 Ethoxy 4 Isocyanomethyl Benzene
Reactivity Profiles of the Isocyanide Functional Group
The isocyanide functional group (-N≡C) is a unique and versatile reactive center. It exhibits a resonance structure with a divalent carbon, which accounts for its ability to act as both a nucleophile and an electrophile. scienceinfo.com This dual reactivity is central to its participation in a wide array of chemical transformations.
Participation in Multicomponent Reactions (MCRs): Ugi and Passerini Chemistries
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov Isocyanides, including 1-Ethoxy-4-(isocyanomethyl)benzene, are prominent substrates in two of the most important MCRs: the Ugi and Passerini reactions.
The Ugi reaction is a four-component reaction that involves an isocyanide, an aldehyde (or ketone), a primary amine, and a carboxylic acid to produce a bis-amide. wikipedia.org The reaction is typically exothermic and proceeds with high atom economy, as only a molecule of water is eliminated. wikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the iminium ion, followed by a nucleophilic attack of the carboxylate anion. The final step is an irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org
The Passerini reaction , one of the oldest isocyanide-based MCRs, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, yielding an α-acyloxy amide. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in nonpolar solvents, involving a cyclic transition state. nih.gov This mechanism is supported by the observation that the reaction is faster in apolar solvents. nih.gov
| Multicomponent Reaction | Reactants | Product | Key Mechanistic Feature |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Bis-amide | Formation of an imine followed by nucleophilic additions and a Mumm rearrangement. wikipedia.org |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | Believed to proceed via a concerted, cyclic transition state. wikipedia.orgnih.gov |
Nucleophilic Addition Reactions to the Isocyanide Carbon
The carbon atom of the isocyanide group in this compound is electrophilic and susceptible to nucleophilic attack. A variety of nucleophiles can add to the isocyanide carbon, leading to the formation of diverse molecular architectures. For instance, the reaction of isocyanides with heteroatom radicals is a promising method for constructing nitrogen-containing organic molecules. nih.gov
Cycloaddition Reactions Involving the Isocyanide Moiety
Isocyanides are known to participate in cycloaddition reactions, most notably [4+1] cycloadditions. rsc.org In these reactions, the isocyanide acts as a one-carbon component, reacting with a four-atom conjugated system. For example, the reaction of an isocyanide with a tetrazine can lead to the formation of various heterocyclic compounds. scienceinfo.comrsc.org These reactions expand the synthetic utility of this compound for the construction of complex ring systems.
Oxidation Pathways and Mechanisms
The isocyanide group can be oxidized to an isocyanate group (-N=C=O). This transformation is significant as isocyanates are themselves valuable intermediates in organic synthesis, particularly in the production of urethanes. cymitquimica.com The oxidation of benzene (B151609) derivatives can proceed through one- or two-electron transfer mechanisms, leading to the formation of radical cations and dications. nih.gov
Hydrolysis Kinetics and Degradation Mechanisms of Isocyanides
Isocyanides are susceptible to hydrolysis, particularly under acidic conditions, to form the corresponding formamides. scienceinfo.com This reaction proceeds via the addition of water to the isocyanide carbon. The stability of isocyanides to basic conditions is generally higher. scienceinfo.com The kinetics of this hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the ethoxy group (-OCH2CH3) and the isocyanomethyl group (-CH2N≡C).
The ethoxy group is an activating group and an ortho, para-director. libretexts.orgwikipedia.org This is due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.orgyoutube.com This stabilization is most effective when the electrophile attacks the ortho and para positions. libretexts.org
The isocyanomethyl group , on the other hand, is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the isocyanide moiety. Deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.orgpressbooks.pub
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect usually predominates. libretexts.orgleah4sci.com Therefore, in the case of this compound, electrophilic substitution is expected to occur primarily at the positions ortho to the strongly activating ethoxy group.
| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |
| Ethoxy (-OCH2CH3) | Electron-donating (by resonance) | ortho, para-director | Activating libretexts.orgwikipedia.org |
| Isocyanomethyl (-CH2N≡C) | Electron-withdrawing (inductive effect) | meta-director (in general) | Deactivating wikipedia.orgpressbooks.pub |
Directing Effects of the Ethoxy Group: Activating and Ortho/Para Directing Properties
The ethoxy group (-OCH₂CH₃) is a potent activating group in electrophilic aromatic substitution (EAS) reactions. This activation arises from the interplay of two electronic effects: the resonance effect and the inductive effect. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. libretexts.orgyoutube.com The reaction of a substituted ring with an activating group is consequently faster than the same reaction with benzene. youtube.com
| Electronic Effect | Description | Influence on Benzene Ring |
| Resonance (+R) | Donation of lone pair electrons from the oxygen atom into the aromatic π-system. | Strongly activating; increases electron density, particularly at ortho and para positions. |
| Inductive (-I) | Withdrawal of electron density from the ring through the sigma bond due to the high electronegativity of oxygen. | Weakly deactivating. |
| Overall Effect | The +R effect strongly outweighs the -I effect. | Strong activation of the ring towards EAS and directs incoming electrophiles to the ortho and para positions. |
Influence of the Isocyanomethyl Substituent on Ring Reactivity
The isocyanomethyl group (-CH₂NC) influences the reactivity of the benzene ring primarily through its electronic properties. The isocyano group (-NC) is known to be an electron-withdrawing group. This is due to the electronegativity of the nitrogen atom, which pulls electron density towards itself. chemistrysteps.com The effect of the isocyanomethyl group on the aromatic ring is mainly an electron-withdrawing inductive effect (-I). The methylene (B1212753) (-CH₂) spacer between the isocyano group and the benzene ring mitigates the direct resonance interaction of the isocyano group with the ring.
| Substituent | Electronic Effect | Influence on Benzene Ring Reactivity |
| Isocyanomethyl (-CH₂NC) | Primarily electron-withdrawing inductive effect (-I). | Deactivating; reduces the electron density of the ring, making it less reactive towards electrophilic substitution. |
Regioselectivity and Isomer Distribution in Substitution Reactions
In electrophilic aromatic substitution reactions of this compound, the regioselectivity is governed by the competing directing effects of the two substituents. The ethoxy group is a strong activating ortho/para director, while the isocyanomethyl group is a deactivating group. libretexts.orgyoutube.comquora.com In general, ring deactivating groups direct the incoming electrophile to the meta position. quora.com
The powerful ortho/para directing ability of the activating ethoxy group is expected to dominate the orientation of incoming electrophiles. Electrophilic attack will preferentially occur at the positions ortho to the ethoxy group (positions 2 and 6) as the para position is already occupied by the isocyanomethyl group. The positions meta to the ethoxy group (positions 3 and 5) are also ortho to the deactivating isocyanomethyl group. The activating nature of the ethoxy group will strongly favor substitution at the positions it directs to.
Therefore, the major products of electrophilic substitution on this compound are expected to be those where the electrophile adds to the positions ortho to the ethoxy group. The distribution between the 2- and 6-positions would be expected to be equal in the absence of significant steric hindrance.
| Position of Electrophilic Attack | Directing Influence of Ethoxy Group | Directing Influence of Isocyanomethyl Group | Predicted Outcome |
| 2 and 6 | Ortho (Activating) | Meta (Deactivating) | Major Product |
| 3 and 5 | Meta (Activating) | Ortho (Deactivating) | Minor or No Product |
Friedel-Crafts Reactions and Alkylation/Acylation Tendencies
Another critical consideration for Friedel-Crafts reactions is the potential for the isocyanomethyl group to interact with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. researchgate.net Functional groups with lone pairs of electrons, such as amines, can coordinate with the Lewis acid. This interaction would place a positive charge on the substituent, leading to strong deactivation of the ring and preventing the Friedel-Crafts reaction from occurring. researchgate.net The isocyano group, with its lone pair on the carbon atom, could potentially interact similarly with the Lewis acid, thus inhibiting the reaction.
Therefore, the success of Friedel-Crafts alkylation or acylation on this compound is questionable and would likely require carefully optimized reaction conditions or the use of alternative, milder catalytic systems that are less susceptible to substrate inhibition. beilstein-journals.orgnih.gov
Transformations Involving the Methylene Bridge
The methylene bridge (-CH₂-) in this compound is a site of potential chemical transformations. The protons on this methylene group are benzylic and are adjacent to an electron-withdrawing isocyano group, which can increase their acidity. nih.gov Deprotonation of the methylene bridge by a strong base would generate a carbanion. This carbanion could then serve as a nucleophile in various subsequent reactions, such as alkylation or aldol-type condensations, allowing for the elaboration of the side chain.
The stability of the resulting carbanion would be enhanced by the electron-withdrawing nature of the adjacent isocyano group. Mechanistic pathways involving single deprotonation followed by redox-induced radical dimerization have been observed in similar methylene-bridged systems, suggesting that radical-based transformations could also be a possibility at this position under appropriate conditions. ncert.nic.in
| Potential Reaction at Methylene Bridge | Reagent/Condition | Intermediate | Potential Product |
| Deprotonation/Alkylation | 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | Benzylic Carbanion | 1-Ethoxy-4-(1-isocyanoalkyl)benzene |
| Radical Halogenation | N-Bromosuccinimide (NBS), Light/Radical Initiator | Benzylic Radical | 1-Bromo-1-(4-ethoxyphenyl)methyl isocyanide |
Computational and Theoretical Studies on 1 Ethoxy 4 Isocyanomethyl Benzene
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the ground-state properties of molecules. For a molecule like 1-ethoxy-4-(isocyanomethyl)benzene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various properties. tsijournals.comfrontiersin.org These calculations would yield the minimum energy structure, bond lengths, bond angles, and dihedral angles.
Theoretical studies on similar molecules, such as ethoxybenzene, have utilized DFT to determine their optimized geometries. For instance, in its most stable conformation, ethoxybenzene is found to have the ethyl group lying in the same plane as the benzene (B151609) ring. acs.org Similar calculations on substituted benzenes have shown how different functional groups influence the geometry and electronic properties of the benzene ring. tsijournals.com
Illustrative Data Table: Predicted Ground State Properties of a Substituted Benzene
| Property | Calculated Value | Method |
| Total Energy | (value in Hartrees) | B3LYP/6-311++G(d,p) |
| C-C (ring) Bond Lengths | (range in Å) | B3LYP/6-311++G(d,p) |
| C-O Bond Length | (value in Å) | B3LYP/6-311++G(d,p) |
| C-N Bond Length | (value in Å) | B3LYP/6-311++G(d,p) |
| N≡C Bond Length | (value in Å) | B3LYP/6-311++G(d,p) |
Note: This table is illustrative. Specific values for this compound would require dedicated computational studies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. tsijournals.comfrontiersin.org
For this compound, the HOMO would likely be localized on the electron-rich ethoxybenzene moiety, while the LUMO might have significant contributions from the isocyanomethyl group. The HOMO-LUMO gap can be used to calculate various reactivity indices such as chemical hardness, softness, and electronegativity. Studies on substituted benzenes have shown that the nature of the substituent significantly affects the HOMO-LUMO gap. tsijournals.comscispace.com For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity. frontiersin.org
Illustrative Data Table: Frontier Molecular Orbitals and Reactivity Indices
| Parameter | Value (eV) |
| HOMO Energy | (value) |
| LUMO Energy | (value) |
| HOMO-LUMO Gap | (value) |
| Ionization Potential | (value) |
| Electron Affinity | (value) |
| Chemical Hardness | (value) |
| Chemical Softness | (value) |
| Electronegativity | (value) |
Note: This table is illustrative and presents the type of data that would be generated from FMO analysis.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides insights into the partial atomic charges on each atom in the molecule. This information helps in understanding intermolecular interactions and identifying reactive sites. For example, the nitrogen and carbon atoms of the isocyanide group are expected to have a complex charge distribution that is crucial for its reactivity.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.compharmacy180.com For this compound, the key rotational degrees of freedom would be around the C(aryl)-O, O-C(ethyl), and C(aryl)-C(isocyano) bonds.
A potential energy surface (PES) map can be generated by systematically varying the dihedral angles of these rotatable bonds and calculating the energy at each point. This allows for the identification of the global minimum energy conformation (the most stable conformer) and other local minima, as well as the energy barriers between them. acs.orgscribd.com For instance, a DFT study on ethoxybenzene revealed that the planar trans conformation is the most stable. acs.org A similar approach for this compound would elucidate the preferred orientation of the ethoxy and isocyanomethyl groups relative to the benzene ring.
Illustrative Data Table: Relative Energies of Conformers
| Conformer | Dihedral Angle(s) (°) | Relative Energy (kcal/mol) |
| Global Minimum | (values) | 0.00 |
| Local Minimum 1 | (values) | (value) |
| Transition State 1 | (values) | (value) |
Note: This table illustrates how the relative energies of different conformers would be presented.
Elucidation of Reaction Mechanisms via Transition State Computations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating the transition state (TS) structure on the potential energy surface, the activation energy for a reaction can be calculated. youtube.com The transition state is a high-energy, unstable species that represents the energy maximum along the reaction coordinate. youtube.com
For this compound, one could investigate reactions such as the isomerization of the isocyanide group to a nitrile or its participation in cycloaddition reactions. Computational studies on the isomerization of methyl isocyanide to acetonitrile, for example, have successfully used high-level coupled-cluster calculations to determine the activation energy and reaction enthalpy, which were in good agreement with experimental results. osti.gov Similar computational approaches could be applied to understand the reactivity of the isocyanomethyl group in this compound.
Prediction of Spectroscopic Signatures from First Principles
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.
NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted by calculating the magnetic shielding tensors for each nucleus. wisc.edu For this compound, one could predict the 1H and 13C NMR spectra. The predicted chemical shifts for the aromatic protons would be influenced by the electron-donating ethoxy group and the electron-withdrawing isocyanomethyl group. libretexts.orgyoutube.com
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. For the target molecule, characteristic vibrational modes would include the C-H stretches of the aromatic ring and the ethyl group, the C-O-C stretches of the ether linkage, and the very characteristic N≡C stretch of the isocyanide group. libretexts.org
Illustrative Data Table: Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | δ (Aryl Protons) | (range in ppm) |
| 1H NMR | δ (CH2 of Ethoxy) | (value in ppm) |
| 1H NMR | δ (CH3 of Ethoxy) | (value in ppm) |
| 1H NMR | δ (CH2 of Isocyanomethyl) | (value in ppm) |
| 13C NMR | δ (Aryl Carbons) | (range in ppm) |
| 13C NMR | δ (Isocyanide Carbon) | (value in ppm) |
| IR | ν (N≡C stretch) | (value in cm-1) |
| IR | ν (C-O-C stretch) | (value in cm-1) |
Note: This table is for illustrative purposes and shows the type of spectroscopic data that can be predicted computationally.
Advanced Spectroscopic Characterization Techniques for 1 Ethoxy 4 Isocyanomethyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.net
NMR spectroscopy stands as an unparalleled method for the detailed structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a definitive map of the molecular structure, including the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopic Analysisresearchgate.net
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 1-Ethoxy-4-(isocyanomethyl)benzene, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments.
A related compound, 1-ethoxy-4-ethylbenzene, shows six distinct signals in its ¹H-NMR spectrum. chegg.com For this compound, one would expect to see a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–) of the ethoxy group, due to coupling with each other. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons of the isocyanomethyl group (–CH₂NC) would likely appear as a singlet, as they lack adjacent protons to couple with. The specific chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethoxy -CH₃ | ~1.4 | Triplet | 3H |
| Ethoxy -OCH₂- | ~4.0 | Quartet | 2H |
| Aromatic H (adjacent to OCH₂CH₃) | ~6.9 | Doublet | 2H |
| Aromatic H (adjacent to CH₂NC) | ~7.3 | Doublet | 2H |
| Isocyanomethyl -CH₂- | ~4.7 | Singlet | 2H |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The isocyanide carbon is particularly noteworthy, with its chemical shift being sensitive to its electronic environment. wikipedia.org
For the analogous compound (1-methylethyl)benzene, also known as cumene, the ¹³C NMR spectrum shows six distinct signals, corresponding to the different carbon environments in the molecule. docbrown.info In this compound, one would anticipate signals for the two carbons of the ethoxy group, the four distinct carbons of the 1,4-disubstituted benzene ring, the methylene carbon of the isocyanomethyl group, and the unique isocyanide carbon. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Ethoxy -CH₃ | ~15 |
| Ethoxy -OCH₂- | ~63 |
| Isocyanomethyl -CH₂- | ~45 |
| Aromatic C (quaternary, attached to O) | ~158 |
| Aromatic C (quaternary, attached to CH₂) | ~130 |
| Aromatic C (adjacent to O) | ~115 |
| Aromatic C (adjacent to CH₂) | ~129 |
| Isocyanide -NC | ~160-170 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. sdsu.edu
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the ethoxy methyl and methylene protons, confirming their connectivity. It would also show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the ethoxy methylene protons to the ethoxy methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the methylene protons of the isocyanomethyl group to the quaternary aromatic carbon to which it is attached, as well as to the isocyanide carbon. These correlations are crucial for unambiguously assembling the entire molecular structure. youtube.comyoutube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groupsbldpharm.comnist.gov
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
The most characteristic vibrational mode for this compound is the isocyanide (–N≡C) stretching frequency, which appears as a strong and sharp band in the IR spectrum, typically in the range of 2110-2165 cm⁻¹. wikipedia.org This region of the spectrum is often clear of other absorptions, making the isocyanide group readily identifiable. nih.gov
Other key IR absorption bands would include:
C-H stretching from the aromatic ring and the aliphatic ethoxy and methylene groups (around 2850-3100 cm⁻¹).
Aromatic C=C stretching (around 1600 cm⁻¹ and 1500 cm⁻¹).
C-O stretching of the ethoxy group (around 1250 cm⁻¹).
Raman spectroscopy provides complementary information. The isocyanide stretch is also Raman active. nih.gov Surface-Enhanced Raman Scattering (SERS) has been used to study isocyanide-functionalized nanoparticles, highlighting the utility of Raman spectroscopy for analyzing this functional group. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Isocyanide (-N≡C) | Stretch | 2110 - 2165 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| Aromatic C=C | Stretch | ~1600, ~1500 |
| Ether C-O | Stretch | ~1250 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysisuni.lu
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₁NO), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (161.20 g/mol ). bldpharm.combldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. acs.org
The fragmentation pattern in the mass spectrum provides valuable structural clues. For aromatic compounds, the loss of a proton to form a stable 'phenyl' fragment is a common fragmentation pathway. docbrown.info For this compound, key fragmentation patterns could include:
Loss of the ethoxy group (–OCH₂CH₃) or parts of it.
Cleavage of the benzylic C-C bond, leading to the formation of a tropylium (B1234903) ion or related structures.
Fragmentation of the isocyanomethyl group.
Analysis of a similar compound, 1-ethoxy-4-methylbenzene, shows characteristic fragmentation patterns that can help predict the behavior of this compound under mass spectrometric conditions. nist.gov
Advanced Chromatographic Coupling Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysisuq.edu.au
Coupling chromatographic separation techniques with mass spectrometry provides a highly sensitive and selective method for analyzing complex mixtures and assessing the purity of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively small organic molecule, should be amenable to GC-MS analysis. This technique would allow for the separation of the target compound from any impurities, starting materials, or byproducts, with the mass spectrometer providing identification of each separated component. The ASTM Method D5769, for instance, utilizes GC-MS for the determination of aromatics in gasoline, demonstrating the power of this technique for analyzing complex mixtures of aromatic compounds. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be used for a wider range of compounds, including those that are less volatile or thermally labile. researchgate.netastm.org For this compound and its derivatives, reverse-phase HPLC could be used for separation, followed by detection with a mass spectrometer. sielc.com LC-MS/MS (tandem mass spectrometry) can provide even greater selectivity and sensitivity, which is particularly useful for trace analysis or the analysis of complex matrices. researchgate.netnottingham.ac.uk
These coupled techniques are invaluable for quality control, ensuring the purity of synthesized this compound, and for the analysis of its reaction mixtures to monitor reaction progress and identify products.
X-ray Crystallography for Solid-State Structure Elucidation (if applicable)
The process of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined. wikipedia.org
For isocyanide compounds, X-ray crystallography is instrumental in elucidating the nature of various non-covalent interactions involving the isocyano group (–N⁺≡C⁻). acs.orgconsensus.app These interactions play a significant role in the packing of molecules in the crystal lattice and can influence the physical and chemical properties of the material.
Detailed Research Findings from Related Aromatic Isocyanides:
Studies on various aromatic isocyanides using X-ray crystallography have revealed several key types of intermolecular interactions:
Hydrogen Bonding: The terminal carbon atom of the isocyanide group can act as a hydrogen bond acceptor. acs.orgacs.org This has been observed in co-crystals of isocyanides with molecules capable of donating hydrogen bonds, such as alcohols and phenols. acs.org For a molecule like this compound, this could involve interactions with solvent molecules or other functional groups in co-crystals.
Halogen Bonding: The isocyano group can also participate in halogen bonding, where a halogen atom acts as an electrophilic species and interacts with the electron-rich nitrogen or carbon of the isocyanide. This type of interaction has been systematically studied in co-crystals of diisocyanobenzenes with halogenated aromatic compounds. nih.gov
π-Interactions: The aromatic ring of this compound can engage in π-stacking interactions with other aromatic systems. Furthermore, the isocyanide group itself can interact with π systems of neighboring molecules. acs.org
Bürgi-Dunitz Trajectory: In some crystal structures, the approach of an isocyanide carbon atom to a carbonyl carbon of a neighboring molecule has been observed to follow the Bürgi-Dunitz trajectory. This provides experimental insight into the initial stages of nucleophilic attack, which is relevant to understanding reaction mechanisms involving isocyanides, such as the Ugi and Passerini reactions. acs.org
While the crystal structure of this compound itself remains to be determined, the data from related compounds suggest that its solid-state structure would be influenced by a combination of these non-covalent interactions, leading to a specific three-dimensional packing arrangement. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for crystal structure data, and future studies on this compound would likely deposit their findings there. acs.orgcam.ac.uk
To illustrate the type of data obtained from an X-ray crystallographic study of an isocyanide, the following table presents representative crystallographic information for a related aromatic isocyanide compound, Mesityl isocyanide, in a co-crystal.
| Parameter | Value |
|---|---|
| Compound | Mesityl isocyanide · 1,4-diiodotetrafluorobenzene |
| Formula | C₁₆H₉F₄I₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.574 |
| b (Å) | 14.135 |
| c (Å) | 14.896 |
| α (°) | 90 |
| β (°) | 103.57 |
| γ (°) | 90 |
| Volume (ų) | 1754.3 |
| Z | 4 |
This data is representative and based on findings for related isocyanide co-crystals.
Strategic Applications of 1 Ethoxy 4 Isocyanomethyl Benzene in Organic Synthesis
Role as a Key Synthetic Building Block in Multistep Syntheses
1-Ethoxy-4-(isocyanomethyl)benzene serves as a versatile component in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. The isocyanide functionality readily participates in reactions like the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials.
The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, such as this compound, to produce α-acylamino amides. This reaction is highly valued for its ability to generate diverse libraries of compounds with potential biological activity. nih.gov The resulting products can then be subjected to further transformations, highlighting the role of the isocyanide as a linchpin in multistep synthetic sequences.
Precursor in the Development of Complex Organic Molecules
The reactivity of the isocyano group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. nih.gov These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. For example, isocyanides can react with a wide range of substrates to form five- and six-membered rings containing nitrogen, oxygen, or sulfur.
The ethoxy-substituted benzene (B151609) ring of this compound can also be modified, allowing for the introduction of additional functional groups or the extension of the molecular framework. This dual reactivity makes it a strategic starting point for the synthesis of elaborate organic molecules with tailored properties.
Utility in Combinatorial Chemistry for Library Generation
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, or libraries, for high-throughput screening. The efficiency and high convergence of multicomponent reactions make them ideally suited for this purpose. This compound, as a key component in reactions like the Ugi and Passerini reactions, is instrumental in generating diverse molecular libraries. nih.gov
By systematically varying the other components in the reaction (the aldehyde, amine, and carboxylic acid), a vast array of structurally distinct molecules can be produced from a single isocyanide precursor. This approach significantly accelerates the drug discovery process by providing a large pool of candidate molecules for biological evaluation.
Applications in Materials Science as a Monomer or Intermediate
The unique properties of isocyanides have also led to their exploration in materials science. bldpharm.com this compound can serve as a monomer or an intermediate in the synthesis of novel polymers and functional materials. The rigid benzene ring and the reactive isocyano group can be exploited to create materials with specific electronic, optical, or thermal properties.
For instance, isocyanides can be polymerized to form poly(isocyanide)s, which are known for their helical structures and potential applications in areas such as chiral recognition and catalysis. The ethoxy substituent on the benzene ring can influence the solubility and processing characteristics of the resulting polymer.
Structure Reactivity/property Relationships of 1 Ethoxy 4 Isocyanomethyl Benzene Derivatives and Analogues
Systematic Modification of the Ethoxy Group and its Impact on Aromatic Reactivity
The ethoxy group (–OCH2CH3) on the benzene (B151609) ring of 1-ethoxy-4-(isocyanomethyl)benzene plays a significant role in dictating the reactivity of the aromatic system. As an electron-donating group (EDG), the ethoxy group increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution (EAS) reactions. vedantu.com This activation is primarily due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. libretexts.org
Modification of the alkyl chain of the ethoxy group can subtly influence this activating effect. While a comprehensive analysis specifically for this compound derivatives is not extensively documented in the provided results, general principles of organic chemistry suggest that increasing the length or branching of the alkyl chain would have a minor impact on the electronic properties of the aromatic ring compared to the dominant effect of the oxygen atom directly attached to it. However, significant steric hindrance could arise with bulkier alkyl groups, potentially affecting the regioselectivity of substitution reactions by blocking the ortho positions.
The activating nature of alkoxy groups like ethoxy generally directs incoming electrophiles to the ortho and para positions relative to the group. numberanalytics.com In the case of this compound, the para position is already occupied by the isocyanomethyl group. Therefore, electrophilic substitution would be expected to occur predominantly at the ortho positions (positions 2 and 6).
Exploration of Substituents on the Benzene Ring Affecting Isocyanide Reactivity
The reactivity of the isocyanide (–N≡C) group is highly sensitive to the electronic environment of the benzene ring, which can be modulated by the presence of various substituents. The isocyanide group itself can be involved in a variety of reactions, including multicomponent reactions, cycloadditions, and reactions with radicals. organic-chemistry.orgscripps.edu
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the benzene ring can significantly alter the reactivity of the isocyanide moiety.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO2) or cyano (–CN) groups decrease the electron density of the aromatic ring. masterorganicchemistry.com This can make the isocyanide carbon more electrophilic and potentially more susceptible to nucleophilic attack. However, in the context of reactions where the aromatic ring itself acts as a nucleophile, these groups are deactivating. msu.edu For instance, in an oxidative coupling reaction involving isocyanides, the presence of a nitro group on the aromatic ring has been shown to significantly reduce reaction yields. organic-chemistry.org
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy (B1213986) groups increase the electron density of the ring. vedantu.com This can enhance the nucleophilicity of the isocyanide group and the aromatic ring, potentially accelerating reactions with electrophiles.
The position of the substituent relative to the isocyanomethyl group also plays a crucial role due to both electronic and steric effects. A substituent at the ortho position, for example, could sterically hinder the approach of reactants to the isocyanide group.
| Substituent | Electronic Effect | Expected Impact on Isocyanide Reactivity |
| Nitro (NO2) | Strong Electron-Withdrawing | Decreased nucleophilicity, potentially increased electrophilicity. |
| Methoxy (OCH3) | Strong Electron-Donating | Increased nucleophilicity. |
| Halogens (Cl, Br) | Inductively Withdrawing, Resonance Donating | Overall deactivating, but can influence reaction pathways. libretexts.org |
| Alkyl (e.g., CH3) | Weak Electron-Donating | Slightly increased nucleophilicity. |
Variation of the Isocyanomethyl Group and its Influence on Chemical Transformations
Modification of the isocyanomethyl group (–CH2N≡C) itself can lead to profound changes in the chemical reactivity of the molecule. The methylene (B1212753) (–CH2–) spacer between the benzene ring and the isocyanide group influences the electronic communication between these two moieties.
Replacing the methylene group with other functionalities or altering its substitution pattern would create analogues with distinct properties. For instance, the introduction of substituents on the benzylic carbon (the carbon of the –CH2– group) could introduce steric hindrance and potentially new stereochemical outcomes in reactions.
The isocyanide group is known for its unique reactivity, often described as having carbene-like character. organic-chemistry.org It can participate in a wide array of chemical transformations, including:
Multicomponent Reactions: Isocyanides are famous for their utility in multicomponent reactions like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules. scripps.eduacs.org
Radical Reactions: The isocyanide group can react with radical species, leading to the formation of imidoyl radicals, which are valuable intermediates in organic synthesis. scripps.edu
Oxidative Coupling Reactions: As demonstrated in a study, the isocyano group can act as an N1 synthon in oxidative coupling reactions. organic-chemistry.org
The nature of the group attached to the isocyanide nitrogen significantly impacts its reactivity. In the case of this compound, this is a 4-ethoxybenzyl group. Variations in this group would directly modulate the electronic and steric properties of the isocyanide functional group.
Influence of Substituent Electronic Effects on Reaction Kinetics and Selectivity
The electronic effects of substituents on the benzene ring have a quantifiable impact on the rates (kinetics) and outcomes (selectivity) of reactions involving this compound derivatives. These effects are broadly categorized as inductive and resonance effects. libretexts.orglibretexts.org
Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like halogens, oxygen, and nitrogen exert an electron-withdrawing inductive effect. libretexts.orgmsu.edu
Resonance Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring. Groups with lone pairs, like the ethoxy group, can donate electron density to the ring via resonance. libretexts.org
The interplay of these effects determines whether a substituent is activating or deactivating towards electrophilic aromatic substitution and its directing influence (ortho, para, or meta). vedantu.comnumberanalytics.com
A study on the fragmentation of 4-nitrobenzyl carbamates, which are structurally related to the isocyanide , demonstrated a clear correlation between the electronic properties of substituents and the reaction rate. Electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation, which was rationalized by the stabilization of a developing positive charge on the benzylic carbon. rsc.org This finding suggests that for reactions involving the isocyanomethyl group of this compound where a positive charge develops on the benzylic carbon, electron-donating groups on the ring would likely increase the reaction rate.
Future Research Perspectives and Unexplored Avenues
Discovery of Novel Reaction Pathways for the Isocyanide Functionality
The isocyanide group is known for its dual electronic character, capable of acting as both a nucleophile and an electrophile, which allows it to participate in a wide array of chemical transformations. mdpi.comrsc.org While classical multicomponent reactions like the Passerini and Ugi reactions are well-established for isocyanides, the specific substitution pattern of 1-ethoxy-4-(isocyanomethyl)benzene invites exploration into new and potentially unique reaction pathways. nih.govacs.orgwikipedia.orgrsc.org
Future research could focus on leveraging the electron-rich nature of the ethoxy-substituted benzene (B151609) ring to influence the reactivity of the isocyanide group. This could lead to the discovery of novel cycloaddition reactions, where the isocyanide acts as a [4+1] cycloaddition partner with various dienes. wikipedia.orgacs.org The reaction of this compound with s-trans-enones bearing internal nucleophiles could lead to the synthesis of diverse polycyclic systems. acs.orgnih.gov Furthermore, investigating its behavior in transition-metal-catalyzed insertion reactions could yield a variety of useful nitrogen-containing heterocyclic compounds. sioc-journal.cnresearchgate.net The unique carbene-like character of the isocyanide carbon atom can be exploited in reactions such as the Nef isocyanide reaction with acyl chlorides. wikipedia.org
Another promising area is the exploration of cyanation reactions. rsc.org Research could investigate the potential of this compound to act as a cyanating agent under specific reductive or rearrangement conditions, offering new synthetic routes to valuable nitrile compounds. rsc.org The development of novel multicomponent reactions beyond the classical Ugi and Passerini types, possibly involving epoxides or aziridines, represents a significant opportunity for innovation. rsc.orgrsc.org
Exploration of Catalytic Applications Involving this compound
Isocyanides are well-recognized as effective ligands in coordination chemistry and catalysis, acting as electron-rich analogs of carbon monoxide. wikipedia.orgontosight.ai The compound this compound, with its specific electronic properties, is a prime candidate for use as a ligand to modulate the behavior of transition metal catalysts. rsc.org
Future studies should investigate the coordination chemistry of this compound with a range of transition metals, including but not limited to palladium, rhodium, nickel, gold, and cobalt. acs.orgsioc-journal.cnchemrxiv.org The ethoxy group's electron-donating effect could enhance the σ-donor properties of the isocyanide ligand, potentially leading to more active or selective catalysts for cross-coupling reactions, C-H functionalization, and hydrosilylation. rsc.orgnih.gov For example, rhodium-isocyanide complexes have shown high efficiency in the hydrosilylation of ketones, and the unique steric and electronic profile of this compound could offer advantages in this area. nih.gov
Moreover, the isocyanide itself can be a reactive component in catalytic cycles. vu.nl Research into transition-metal-catalyzed reactions that involve the insertion of this compound could provide efficient routes to complex molecules like functionalized ketones and amides. sioc-journal.cn The development of catalysts based on earth-abundant metals like nickel and cobalt for such transformations is a particularly attractive and sustainable research direction. sioc-journal.cnchemrxiv.org
Table 1: Potential Catalytic Systems for Exploration
| Metal Catalyst | Potential Reaction Type | Research Focus |
|---|---|---|
| Palladium (Pd) | Cross-Coupling Reactions | Ligand to enhance catalyst stability and selectivity. |
| Rhodium (Rh) | Hydrosilylation of Ketones | Design of bulky isocyanide ligands for high catalytic efficiency. nih.gov |
| Nickel (Ni) | Isocyanide Insertion | Development of catalysts for forming isocoumarins and phthalides. vu.nl |
| Gold (Au) | Carbodiimide Synthesis | Catalyst for reactions of isocyanides with amines and oxygen. acs.org |
| Cobalt (Co) | C-H Functionalization | Use of cost-effective catalysts for isocyanide coupling reactions. sioc-journal.cn |
Integration into Advanced Polymer Architectures
The polymerization of isocyanides is a powerful method for creating helical polymers with unique structural and functional properties. rsc.orgacs.org Integrating this compound as a monomer into polymer chains presents an exciting opportunity to develop advanced materials. The lack of highly efficient polymerization methods has historically been a challenge, but modern organic chemistry is providing new solutions. nih.govacs.org
Future research should focus on the polymerization of this compound using novel catalytic systems to produce isocyanide-based polymers (IBPs). acs.org The ethoxy substituent on the aromatic ring is expected to influence the polymer's properties, such as its solubility, thermal stability, and helical structure. rsc.org These polymers could exhibit interesting optical properties, such as aggregation-induced emission, or be used in lithography applications. acs.orgacs.org
Furthermore, this compound could be used as a monomer in multicomponent polymerizations (MCPs), such as the Ugi polymerization, to create complex and highly functionalized polymer backbones. acs.org The ability to precisely control the stereochemistry of isocyanide-based polymerizations is an emerging area that could lead to polymers with highly ordered structures and tailored properties. scite.ai The resulting polymers, bearing the ethoxy functionality, could find applications as functional materials in various fields.
Emerging Methodologies for Efficient and Sustainable Synthesis
Traditional methods for synthesizing isocyanides often involve toxic reagents like phosgene (B1210022) or phosphoryl chloride and generate significant waste. mdpi.comresearchgate.net A key area for future research is the development of greener and more efficient synthetic routes to this compound. researchgate.netrsc.org
Recent advancements in green chemistry offer several promising alternatives. rsc.org One approach involves optimizing the dehydration of the corresponding N-formamide precursor using less hazardous reagents like p-toluenesulfonyl chloride (p-TsCl), which can significantly reduce the environmental factor (E-factor) and simplify purification. rsc.orgrsc.org Another highly efficient method involves the dehydration of formamides using phosphorus oxychloride in triethylamine (B128534) as a solvent, which can produce isocyanides in high yields within minutes under mild conditions. mdpi.com
Emerging technologies such as flow chemistry and photoredox catalysis are also poised to revolutionize isocyanide synthesis. gotriple.eumaastrichtuniversity.nl These methods can offer improved safety, scalability, and efficiency, while minimizing waste and the use of hazardous materials. gotriple.eu The "SusIsocyanide" project, for example, aims to develop sustainable isocyanide synthesis by combining bio-based feedstocks with visible light and flow chemistry, representing a significant step towards environmentally friendly industrial production. gotriple.eumaastrichtuniversity.nl Applying these modern, sustainable methodologies to the synthesis of this compound is a critical goal for future research. rsc.org
Table 2: Comparison of Isocyanide Synthesis Methods
| Dehydration Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Phosphorus oxychloride (POCl₃), Phosgene | Effective for many formamides | Toxic reagents, significant waste generation. mdpi.comresearchgate.net |
| Greener Protocol | p-Toluenesulfonyl chloride (p-TsCl) | Less toxic, lower E-factor, simplified work-up. rsc.org | May be less effective for sterically hindered formamides. rsc.org |
| Rapid Protocol | POCl₃ in Triethylamine | Very fast reaction times, high yields, mild conditions. mdpi.com | Still uses a chlorinated reagent. |
| Emerging Tech | Photoredox Catalysis, Flow Chemistry | Sustainable, automated, reduced waste, enhanced safety. gotriple.eumaastrichtuniversity.nl | Requires specialized equipment and development. |
Potential for Applications in Emerging Chemical Technologies (e.g., sensors, functional materials)
The unique properties of isocyanides and their polymers make them highly attractive for use in a variety of advanced technologies. researchgate.net The specific structure of this compound, featuring both a polar ethoxy group and a reactive isocyanide, makes it a promising building block for novel functional materials. acs.org
One potential application is in the development of chemical sensors. rsc.org Polymers derived from this compound could be designed to interact selectively with specific analytes, with the ethoxy group potentially modulating the sensor's binding properties or signaling mechanism. Isocyanide-based polymers bearing dimethylbenzene moieties have been shown to exhibit characteristics of black materials with potential use as pyroelectric sensors and thermal detectors. nih.govacs.org
In the realm of functional materials, the integration of this compound into polymer architectures could lead to materials with tailored optical or electronic properties for use in organic electronics. acs.orgrsc.org The ability of isocyanides to coordinate with metals also opens up possibilities for creating hybrid organic-inorganic materials with applications in catalysis or as metallo-responsive materials. acs.org The development of isocyanide-based materials for applications in drug discovery and bioorthogonal labeling further highlights the broad potential of this functional group in emerging technologies. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
